2-(((6-hydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile
Description
This compound is a hybrid heterocyclic molecule combining a 4,6-dimethylnicotinonitrile core with a 6-hydroxycoumarin moiety via a thioether (-S-) linker. The nicotinonitrile scaffold (pyridine ring with nitrile and methyl substituents) provides a rigid aromatic structure, while the coumarin component introduces a fused bicyclic system with hydroxy and oxo groups. The thioether bridge enhances stability compared to ethers and may influence redox properties .
Properties
IUPAC Name |
2-[(6-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-10-5-11(2)20-18(15(10)8-19)24-9-12-6-17(22)23-16-4-3-13(21)7-14(12)16/h3-7,21H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPVVXUZWQFBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=C2C=C(C=C3)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(((6-hydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile is a complex organic compound belonging to the coumarin family. Its unique structure combines a chromene moiety, a thioether group, and a pyridine ring, which suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.4 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Chromene Moiety | Contributes to antioxidant properties |
| Thioether Group | Enhances reactivity and potential interactions with biological targets |
| Pyridine Ring | Implicated in various pharmacological activities |
Antioxidant Properties
Research indicates that coumarin derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in the chromene moiety enhances radical scavenging capabilities. In vitro studies have demonstrated that compounds similar to this compound can reduce oxidative stress markers in cellular models, suggesting protective effects against oxidative damage .
Cardioprotective Effects
A study evaluating related coumarin derivatives showed cardioprotective effects in animal models of myocardial infarction. The mechanism involved modulation of oxidative stress and apoptosis pathways, where treated groups exhibited reduced levels of cardiac injury markers and improved cardiac function . This suggests that this compound may similarly confer cardioprotection through similar mechanisms.
Anti-inflammatory Activity
The compound's structure indicates potential anti-inflammatory properties. Coumarins have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Experimental data suggest that derivatives can significantly reduce inflammation in models of acute and chronic inflammatory diseases .
Case Studies
- Cardioprotection Study : A study on a related coumarin derivative demonstrated its ability to prevent myocardial injury induced by isoproterenol in rats. The treatment resulted in decreased levels of lactate dehydrogenase (LDH), creatine kinase (CK), and improved histopathological outcomes .
- Antioxidant Evaluation : In vitro assays showed that compounds with similar structures significantly reduced lipid peroxidation and increased the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Nicotinonitrile Core
- 2-(Hexylthio)-4,6-dimethylnicotinonitrile (): Structure: Hexylthio group replaces the coumarin-thioether moiety. Properties: Increased hydrophobicity due to the alkyl chain; lower polarity than the target compound. Synthesis: Acid-catalyzed hydrolysis of nitrile to amide yields 80% product (vs. coumarin derivatives requiring multi-step coupling). Applications: Primarily explored as intermediates for amide derivatives in drug discovery .
- 2-(Benzylthio)-4,6-dimethylnicotinonitrile (): Structure: Benzylthio substituent introduces aromaticity. Synthesis: Phase-transfer catalysis (tetrabutyl ammonium bromide) achieves 55% yield, indicating challenges in sterically hindered couplings .
- 2-((2-Chlorobenzyl)sulfanyl)-4,6-dimethylnicotinonitrile (): Structure: Chlorine atom on the benzyl group increases electrophilicity. Properties: Potential for halogen bonding in biological targets; higher molecular weight (MW = 319.8 vs. ~400 for the target compound).
| Compound | Substituent | Molecular Weight | Key Synthetic Method | Yield |
|---|---|---|---|---|
| Target Compound | Coumarin-thioether | ~400* | Multi-step nucleophilic substitution | N/A |
| 2-(Hexylthio)-4,6-dimethylnicotinonitrile | Hexylthio | 263.4 | Acid hydrolysis of nitrile | 80% |
| 2-(Benzylthio)-4,6-dimethylnicotinonitrile | Benzylthio | 281.4 | Phase-transfer alkylation | 55% |
*Estimated based on structural similarity.
Functional Group Modifications
- 4,6-Dimethyl-2-(alkylthio)nicotinamides (): Structure: Amide (-CONH₂) replaces nitrile (-CN). Biological Relevance: Amides are common in bioactive molecules (e.g., protease inhibitors), whereas nitriles may act as electrophiles or metabolically stable groups .
- 2-Hydroxy-4,6-dimethylnicotinonitrile (): Structure: Hydroxy (-OH) replaces the thioether-coumarin group. Properties: Increased acidity (pKa ~8–10 for phenolic OH); reduced steric bulk. Applications: Intermediate for metal coordination complexes .
Hybrid Heterocycles with Extended Conjugation
- Distyryl-Nicotinonitrile Derivatives (): Structure: Styryl groups at positions 4 and 6 create extended π-conjugation. Properties: UV/Vis absorption shifts to longer wavelengths (∼400–500 nm), suggesting applications in optoelectronics. Contrast: The target compound’s coumarin moiety provides fluorescence but less conjugation than distyryl systems .
- 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-4-phenyl-6-(p-tolyl)nicotinonitrile (): Structure: Nitrophenyl and p-tolyl substituents introduce strong electron-withdrawing and donating groups. Synthesis: Custom synthesis via SN2 displacement; purity reported at 97% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
